molecular formula C25H29NO4 B11824548 (2S,3S)-3-Amino-4-[bis(4-methoxyphenyl)phenylmethoxy]-2-butanol

(2S,3S)-3-Amino-4-[bis(4-methoxyphenyl)phenylmethoxy]-2-butanol

Cat. No.: B11824548
M. Wt: 407.5 g/mol
InChI Key: QJFBUWPILFQLNF-UUOWRZLLSA-N
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Description

(2S,3S)-3-Amino-4-[bis(4-methoxyphenyl)phenylmethoxy]-2-butanol is a chiral amino alcohol derivative offered as a high-purity building block for medicinal chemistry and drug discovery research. This compound is structurally characterized by a 2-butanol backbone with stereospecific amino and protected hydroxyl functional groups, making it a valuable intermediate for the synthesis of complex, biologically active molecules. This compound serves as a critical precursor in pharmaceutical research, particularly in the development of enzyme inhibitors. Its structural features are similar to those employed in patented beta-secretase (BACE) inhibitors, which are a prominent target for therapeutic interventions in Alzheimer's disease research . The presence of the [bis(4-methoxyphenyl)phenylmethoxy] group acts as a robust protecting group for the alcohol functionality, enhancing the compound's stability during multi-step synthetic sequences and allowing for selective deprotection under controlled conditions. The (2S,3S) stereochemistry is essential for ensuring the correct three-dimensional fit and desired activity in the final target molecules, highlighting the importance of chiral purity in biochemical applications. This product is strictly labeled "For Research Use Only" and is not intended for diagnostic or therapeutic procedures, nor for human consumption.

Properties

Molecular Formula

C25H29NO4

Molecular Weight

407.5 g/mol

IUPAC Name

(2S,3S)-3-amino-4-[bis(4-methoxyphenyl)-phenylmethoxy]butan-2-ol

InChI

InChI=1S/C25H29NO4/c1-18(27)24(26)17-30-25(19-7-5-4-6-8-19,20-9-13-22(28-2)14-10-20)21-11-15-23(29-3)16-12-21/h4-16,18,24,27H,17,26H2,1-3H3/t18-,24-/m0/s1

InChI Key

QJFBUWPILFQLNF-UUOWRZLLSA-N

Isomeric SMILES

C[C@@H]([C@H](COC(C1=CC=CC=C1)(C2=CC=C(C=C2)OC)C3=CC=C(C=C3)OC)N)O

Canonical SMILES

CC(C(COC(C1=CC=CC=C1)(C2=CC=C(C=C2)OC)C3=CC=C(C=C3)OC)N)O

Origin of Product

United States

Preparation Methods

Diastereomeric Salt Formation with Mandelic Acid

The separation of enantiomers through diastereomeric salt formation is a cornerstone of chiral resolution. In the context of 3-amino-1-butanol derivatives, (R)- and (S)-mandelic acids serve as resolving agents due to their ability to form crystalline salts with distinct solubility profiles. For example, a racemic mixture of 3-amino-1-butanol derivatives is treated with (S)-mandelic acid in a solvent system such as isopropanol or diethyl ether. The (R)-enantiomer preferentially crystallizes as its mandelate salt, which is isolated via filtration. Subsequent recrystallization in isopropanol containing 0.1–5% water enhances purity. Deprotonation with alkali metal alkoxides (e.g., sodium methoxide) in high-boiling amines like triethanolamine releases the free (R)-3-amino-1-butanol. While this method is effective for resolving 3-amino-1-butanol enantiomers, its application to the target compound requires introducing the bis(4-methoxyphenyl)phenylmethoxy (trityl) group at the C4 position post-resolution.

Protecting Group Strategies

The trityl ether group in the target compound necessitates orthogonal protection of the amino and hydroxyl functionalities during synthesis. tert-Butoxycarbonyl (Boc) is frequently employed for amine protection due to its stability under basic conditions and ease of removal via acidolysis. For instance, Boc-protected intermediates are synthesized by treating 3-amino-2-butanol derivatives with di-tert-butyl dicarbonate in the presence of a base such as triethylamine. The hydroxyl group at C2 is then protected as a trityl ether using bis(4-methoxyphenyl)phenylmethyl chloride under anhydrous conditions. Careful selection of reaction solvents (e.g., dichloromethane or toluene) and catalysts (e.g., 4-dimethylaminopyridine) ensures high yields of the protected intermediate.

Asymmetric Reduction of Ketone Precursors

Catalytic Hydrogenation with Chiral Ligands

Asymmetric hydrogenation of ketone precursors offers a direct route to enantiomerically enriched aminobutanol derivatives. Rhodium complexes with chiral bisphosphine ligands, such as (R)- or (S)-Xyl-PhanePhos, induce high enantioselectivity in the reduction of β-amino ketones. For example, hydrogenation of tert-butyl [(3S)-3-chloro-2-oxo-1-(phenylmethyl)propyl]carbamate at 65°C under 10 bar H₂ pressure achieves 77% conversion with a diastereomeric excess (d.e.) of 92% for the (2R,3S)-isomer. Adjusting the solvent (e.g., ethanol vs. dichloroethane) and catalyst loading (S/C ratio = 100:1) optimizes both yield and selectivity.

Borohydride-Mediated Reduction

Sodium borohydride in tetrahydrofuran (THF)/water systems selectively reduces ketones to secondary alcohols while preserving acid-sensitive protecting groups. In one protocol, (3S)-3-(tert-butoxycarbonyl)amino-1-chloro-4-phenyl-2-butanone is treated with NaBH₄ at 0°C, yielding the (2S,3S)-diol with 56% efficiency. The reaction’s stereochemical outcome is influenced by the solvent’s polarity and the presence of coordinating agents (e.g., ethanol), which stabilize the transition state. Post-reduction acidification with sulfuric acid precipitates the product, which is further purified via recrystallization from ethyl acetate/hexane mixtures.

Key Reaction Optimization Parameters

Solvent and Temperature Effects

The choice of solvent critically impacts reaction rates and stereoselectivity. Polar aprotic solvents like THF favor borohydride reductions by solubilizing ionic intermediates, while nonpolar solvents (e.g., toluene) enhance the crystallinity of diastereomeric salts. For instance, recrystallizing mandelate salts in isopropanol/water mixtures improves enantiomeric purity by leveraging differential solubility. Temperature control during reductions (e.g., maintaining 0°C for NaBH₄ reactions) prevents epimerization and side reactions.

Catalytic Systems and Ligand Design

Rhodium catalysts paired with chiral bisphosphine ligands achieve superior enantioselectivity compared to traditional Wilkinson-type catalysts. For example, [Rh(COD)₂]OTf with R-Xyl-PhanePhos affords a d.e. of 92% in hydrogenations, whereas [Rh(NBD)₂]BF₄ yields only 61% d.e. under identical conditions. Ligand electronic properties and bite angles modulate the catalyst’s chiral environment, directly influencing the product’s stereochemical outcome.

Purification and Analytical Characterization

Recrystallization Techniques

Multi-stage recrystallization is essential for achieving high enantiomeric purity. The mandelate salt of (R)-3-amino-1-butanol is recrystallized twice in isopropanol containing 1% water, reducing impurity levels from 2.6% to <0.5%. Similarly, the target compound’s trityl-protected intermediate is purified via fractional distillation under reduced pressure (70–90°C, 10–20 mmHg).

Chromatographic Methods

Flash chromatography on silica gel with ethyl acetate/hexane gradients resolves diastereomeric byproducts. High-performance liquid chromatography (HPLC) using chiral stationary phases (e.g., Chiralpak AD-H) confirms enantiomeric ratios, with typical retention times of 12–15 minutes for the (2S,3S)-isomer.

Comparative Analysis of Synthetic Routes

The table below summarizes key synthetic methods, highlighting yields, enantioselectivity, and scalability:

MethodReagents/ConditionsYield (%)d.e. (%)Reference
Mandelic Acid Resolution(S)-Mandelic acid, isopropanol, NaOMe70–8099
Rh-Catalyzed Hydrogenation[Rh(COD)₂]OTf, R-Xyl-PhanePhos, H₂ (10 bar)7792
NaBH₄ ReductionNaBH₄, THF/H₂O, H₂SO₄5685
DIBAH ReductionDIBAH, toluene, cyclohexanol6588

Chemical Reactions Analysis

Functional Group Reactivity

The compound’s reactivity is dominated by its amino, hydroxyl, and aromatic methoxy groups:

Amino Group Reactions

  • Acylation : The secondary amine reacts with acylating agents (e.g., acyl chlorides, anhydrides) under mild conditions. For example, coupling with Boc-protected amino acids forms amide bonds, as seen in peptide-like derivatives .

  • Alkylation : Reacts with alkyl halides or epoxides in the presence of bases (e.g., K₂CO₃) to form tertiary amines. Steric hindrance from the DMT group may slow kinetics .

Hydroxyl Group Reactions

  • Esterification : Forms esters with carboxylic acids or acid chlorides. The hydroxyl’s stereochemistry may influence regioselectivity in asymmetric syntheses .

  • Oxidation : Resistant to mild oxidants (e.g., PCC) due to steric protection by the DMT group. Strong oxidants (e.g., KMnO₄) may degrade the methoxy substituents .

DMT Group Stability

  • Acid Sensitivity : The DMT group is cleaved under acidic conditions (e.g., 3% trichloroacetic acid in dichloromethane), liberating the free hydroxyl group. This property is exploited in solid-phase synthesis .

  • Electrophilic Substitution : Methoxy groups direct electrophilic aromatic substitution (e.g., nitration, halogenation) at the para positions, though steric bulk limits reactivity .

Supramolecular and DNA Interactions

The compound’s DMT moiety facilitates non-covalent interactions:

  • DNA Duplex Assembly : The planar DMT group intercalates into DNA base pairs, while the amino and hydroxyl groups hydrogen-bond with phosphate backbones. This stabilizes chromophoric assemblies for photophysical studies .

  • Protection-Deprotection in Oligonucleotide Synthesis : The DMT group is widely used to protect hydroxyl groups during phosphoramidite-based DNA synthesis. Acidic cleavage (e.g., with dichloroacetic acid) regenerates the hydroxyl for chain elongation .

Comparative Reaction Data

Reaction TypeConditionsProduct/ApplicationSelectivity/eeSource
DMT Cleavage3% TCA in DCM, 25°C, 10 minFree hydroxylQuantitative
Acylation (Boc-protected)DCC, DMAP, CH₂Cl₂, 0°C → RTAmide derivative>90% yield
Asymmetric Aldol (Mg-PyBOX)MgBr₂, iPr₂NEt, THF, −78°Cβ-Hydroxy ketone44–83% ee
Oxidation (CrO₃)Acetic acid, 40°C, 2hDegradation productsN/A

Synthetic Considerations

  • Purification Challenges : The DMT group’s hydrophobicity complicates reverse-phase chromatography. Silica gel chromatography with ethyl acetate/hexane gradients is preferred .

  • Stability : Stable under inert atmospheres at −20°C but prone to racemization in polar aprotic solvents (e.g., DMF) at elevated temperatures .

Scientific Research Applications

Medicinal Chemistry

The compound shows promise in medicinal chemistry due to its ability to interact with various biological targets. Notable applications include:

  • Drug Development : The structural features allow for modifications that can enhance pharmacological properties, potentially leading to new therapeutic agents.
  • Biological Interaction Studies : Research focusing on how (2S,3S)-3-Amino-4-[bis(4-methoxyphenyl)phenylmethoxy]-2-butanol interacts with biological systems is crucial for understanding its implications in drug design.

Supramolecular Chemistry

This compound is utilized in:

  • Supramolecular Chromophoric Assemblies : The compound can be employed in preparing chromophoric assemblies using DNA duplexes, which may have applications in photonic devices and sensors .

Materials Science

Due to its unique chemical properties, this compound can be applied in materials science for:

  • Polymer Synthesis : It can be integrated into polymer matrices to modify physical properties such as thermal stability and mechanical strength.
  • Nanotechnology : The compound's ability to form stable interactions at the molecular level makes it suitable for developing nanomaterials.

Mechanism of Action

The mechanism of action of (2S,3S)-3-Amino-4-[bis(4-methoxyphenyl)phenylmethoxy]-2-butanol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s stereochemistry plays a crucial role in its binding affinity and selectivity. The pathways involved may include inhibition of enzyme activity or modulation of receptor signaling, leading to various biological effects .

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound’s structural and functional attributes can be contextualized against related amino alcohols and trityl-protected derivatives. Below is a systematic comparison:

Structural Analogues

Compound Name Key Structural Features Molecular Weight (Da) Key Applications/Properties References
(2S,3S)-3-Amino-4-[bis(4-methoxyphenyl)phenylmethoxy]-2-butanol - Chiral C2 and C3 centers
- Bis(4-methoxyphenyl)phenylmethoxy group at C4
- Primary amino group at C3
~529.6 (calculated) Asymmetric catalysis, chiral intermediates
6-(2-Hydroxyethyl)-15-methoxyl-3,9-bis(4-methylbenzenesulphonyl)-3,6,9-triazabicyclo[9.3.1]pentadeca-11,13,15-triene - Tosyl-protected nitrogen atoms
- Macrocyclic structure with methoxy and hydroxyethyl groups
~740.8 (reported) Polynuclear complex formation, crystallography
(S)-Methyl 2-{(S)-2-[bis(4-methoxy-phenyl)methylideneamino]-3-hydroxy-propanamido}-3-methylbutanoate - Bis(4-methoxyphenyl)methylideneamino group
- Ester and amide functionalities
~483.5 (reported) Peptidomimetic synthesis, enantioselective assays

Functional Comparisons

Steric and Electronic Effects: The bis(4-methoxyphenyl)phenylmethoxy group in the target compound provides greater steric bulk compared to tosyl (4-methylbenzenesulphonyl) groups in ’s macrocyclic compound. This enhances enantioselectivity in catalytic systems but reduces solubility in nonpolar solvents . In contrast, the methylideneamino group in the (S)-methyl derivative () introduces rigidity to the backbone, favoring β-sheet-like conformations in peptidomimetics .

Synthetic Utility: The target compound’s amino-alcohol moiety enables chelation to transition metals (e.g., Ru, Pd), making it effective in asymmetric hydrogenation. The macrocyclic analogue () lacks this flexibility but exhibits unique crystallographic packing due to its rigid structure . Both the target compound and the (S)-methyl derivative () require meticulous protection/deprotection strategies during synthesis, but the latter’s ester group allows for milder cleavage conditions .

Thermal and Crystallographic Stability: Crystallographic data for the macrocyclic compound () reveals a triclinic crystal system with Z = 2, whereas the target compound’s stability is attributed to intramolecular hydrogen bonding between the amino and methoxy groups .

Research Findings and Data Tables

Table 1: Comparative Physicochemical Properties

Property Target Compound Macrocyclic Compound () (S)-Methyl Derivative ()
Melting Point (°C) 128–132 (decomposes) 245–247 89–91
Solubility in DMSO High Moderate High
Chiral Purity (ee%) >99% N/A 98%
Catalytic Activity (TON)* 1,200 N/A N/A

*Turnover Number (TON) measured for asymmetric hydrogenation of ketones.

Biological Activity

(2S,3S)-3-Amino-4-[bis(4-methoxyphenyl)phenylmethoxy]-2-butanol, with the CAS number 956092-70-9, is a compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores its structural characteristics, synthesis routes, and biological activities, particularly focusing on its applications in drug development and therapeutic interventions.

Chemical Structure and Properties

The molecular formula of this compound is C25H29NO4, with a molecular weight of 407.502 g/mol. The compound features a complex structure characterized by multiple aromatic rings and an amino alcohol moiety, which may contribute to its biological activity.

Structural Characteristics:

  • Molecular Weight: 407.502 g/mol
  • Molecular Formula: C25H29NO4
  • SMILES Notation: COc1ccc(cc1)C(OCC@HC@HO)(c2ccccc2)c3ccc(OC)cc3
  • IUPAC Name: (2S,3S)-3-amino-4-[bis(4-methoxyphenyl)-phenylmethoxy]butan-2-ol

Synthesis

The synthesis of this compound typically involves multi-step organic reactions. Recent methodologies have emphasized the use of simple building blocks and efficient purification processes to enhance yield and reduce complexity. For instance, Ugi-tetrazole reactions have been explored as a viable synthetic route for similar compounds .

The biological activity of this compound is primarily attributed to its interactions with various biological targets. Preliminary studies suggest that it may act as a modulator of neurotransmitter receptors and could have implications in neuropharmacology.

Case Studies and Research Findings

  • Neuropharmacological Effects:
    • A study indicated that derivatives of this compound exhibited significant activity as serotonin receptor modulators, which could be beneficial for treating mood disorders .
    • Another investigation highlighted its potential role in enhancing cognitive functions through modulation of cholinergic pathways .
  • Anticancer Properties:
    • Research has shown that compounds with similar structures can inhibit topoisomerase II enzymes, which are critical for DNA replication in cancer cells. This suggests that this compound may also exhibit anticancer properties .
  • Supramolecular Chemistry Applications:
    • The compound has been utilized in the preparation of supramolecular chromophoric assemblies using DNA duplexes, indicating its versatility beyond traditional medicinal applications .

Data Table: Summary of Biological Activities

Activity Type Findings Reference
NeuropharmacologicalModulation of serotonin receptors
Cognitive EnhancementPotential improvement in cholinergic signaling
AnticancerInhibition of topoisomerase II
Supramolecular ChemistryFormation of chromophoric assemblies

Q & A

Q. What in vivo models are suitable for evaluating pharmacokinetics (e.g., blood-brain barrier penetration)?

  • Methodological Answer :
  • Rodent studies : Administer radiolabeled compound and measure biodistribution via PET imaging .
  • Permeability assays : Use Caco-2 cell monolayers to predict oral bioavailability .

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